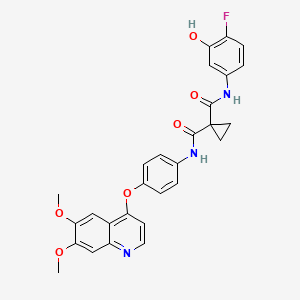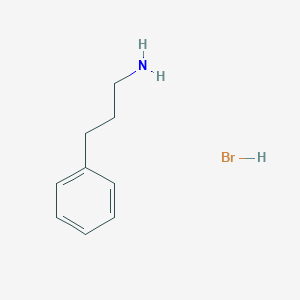![molecular formula C9H15NO B12091247 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is a bicyclic compound with a unique structure that includes an aminomethyl group attached to a bicyclo[3.2.1]octane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yields and allows for the control of stereochemistry at the bridged centers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Lacks the aminomethyl group, making it less versatile in chemical reactions.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic ring, which imparts different chemical properties and biological activities.
Bicyclo[3.3.1]nonane: Has a larger ring system, leading to different steric and electronic effects.
Uniqueness
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is unique due to its combination of a bicyclic core and an aminomethyl group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
3-(aminomethyl)bicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C9H15NO/c10-5-6-3-7-1-2-8(4-6)9(7)11/h6-8H,1-5,10H2 |
Clave InChI |
SMYUJEYZSANDBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1C2=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)



![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)

![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)


